Bromocriptine Mesylate

Beschreibung

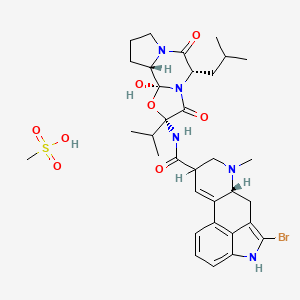

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40BrN5O5.CH4O3S/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18;1-5(2,3)4/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39);1H3,(H,2,3,4)/t18-,23-,24+,25+,31-,32+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJMTMIRQRDZMT-GSPXQYRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44BrN5O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25614-03-3 (Parent) | |

| Record name | Bromocriptine mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020197 | |

| Record name | Bromocriptine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

750.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22260-51-1 | |

| Record name | Bromocriptine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22260-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocriptine mesylate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022260511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocriptine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMOCRIPTINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFP983J3OD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bromocriptine Mesylate: A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Executive Summary

Bromocriptine (B1667881), a semi-synthetic ergot alkaloid derivative, has been a subject of extensive research due to its therapeutic applications in conditions ranging from Parkinson's disease and hyperprolactinemia to type 2 diabetes.[1][2][3] This technical guide provides an in-depth exploration of the core neuronal mechanism of action of bromocriptine mesylate. It details its primary interactions with dopamine (B1211576) receptors, the subsequent intracellular signaling cascades, its effects on both presynaptic and postsynaptic neuronal functions, and its engagement with other neurotransmitter systems. This document synthesizes quantitative data, outlines key experimental methodologies, and provides visual representations of critical pathways to serve as a comprehensive resource for the scientific community.

Primary Mechanism of Action: Dopamine D2 Receptor Agonism

The principal mechanism of action of bromocriptine in neurons is its function as a potent and selective agonist at the dopamine D2 receptor.[2][3][4] It mimics the action of endogenous dopamine, particularly in brain regions with high D2 receptor density, such as the nigrostriatal, mesolimbic, and tuberoinfundibular pathways.[3][5][6] This interaction is foundational to its therapeutic effects, including the alleviation of motor symptoms in Parkinson's disease by compensating for the loss of dopaminergic neurons in the substantia nigra.[2][5][7]

Bromocriptine is characterized as a partial agonist of the D2 receptor and also interacts with other D2-like subfamily receptors, including D3.[1][3] Its therapeutic efficacy in Parkinson's disease is primarily mediated by the stimulation of postsynaptic D2 receptors.[3][8]

Postsynaptic Signaling Cascade

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that associates with the Gi family of G proteins.[3][9] Bromocriptine's agonism at postsynaptic D2 receptors initiates a canonical signaling cascade that modulates neuronal excitability.

-

G Protein Activation: Upon binding of bromocriptine, the D2 receptor undergoes a conformational change, activating the associated Gi protein.[9]

-

Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi protein inhibits the enzyme adenylyl cyclase.[9][10]

-

Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[9][10][11]

-

Modulation of Ion Channels: Reduced cAMP levels can lead to the modulation of ion channel activity. While the direct link between bromocriptine-induced cAMP reduction and specific channel modulation is complex, D2 receptor activation is known to influence potassium (K+) channels, contributing to neuronal hyperpolarization and reduced excitability.[12][13]

-

Other Downstream Effects: The signaling cascade also involves the inhibition of IP3-dependent calcium release from intracellular stores and the modulation of mitogen-activated protein kinase (MAPK) pathways.[9][14][15]

References

- 1. Bromocriptine - Wikipedia [en.wikipedia.org]

- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. museonaturalistico.it [museonaturalistico.it]

- 8. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. Bromocriptine stimulates Na+, K(+)-ATPase in renal proximal tubules via the cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The dopamine receptor D2 agonist bromocriptine inhibits glucose-stimulated insulin secretion by direct activation of the alpha2-adrenergic receptors in beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metabotropic Modulation of Potassium Channels During Synaptic Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 15. Bromocriptine protects perilesional spinal cord neurons from lipotoxicity after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Bromocriptine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of bromocriptine (B1667881), a pivotal semi-synthetic ergot alkaloid derivative. It details the historical context of its development, the chemical processes for its synthesis, and its complex interactions with dopaminergic and serotonergic pathways. This guide is intended to serve as a detailed resource, incorporating experimental protocols, quantitative data, and visual diagrams of key biological and chemical processes to facilitate a deeper understanding for research and development professionals.

Discovery and Development

The journey of bromocriptine begins with the study of ergot alkaloids, compounds produced by the fungus Claviceps purpurea. Early 20th-century research at Sandoz, notably by Arthur Stoll who isolated ergotamine in 1918, laid the groundwork for manipulating these complex molecules for therapeutic purposes[1][2].

In 1965, a team of scientists at Sandoz, led by Edward Flückiger, discovered bromocriptine (coded as CB-154)[1][3]. The primary objective was to modify the natural ergot alkaloid ergocornine (B135324) to isolate its prolactin-inhibiting properties while eliminating the potent oxytocic (uterine-contracting) and vascular side effects that made it unsuitable for clinical use[1]. This research led to the creation of 2-bromo-α-ergocryptine, a compound that demonstrated the desired selective biological activity.

The discovery was first published in 1968, and the drug was patented the same year[1][3][4]. Following successful clinical evaluation, bromocriptine was approved for medical use in 1975 and was first marketed under the brand name Parlodel[3][4]. Its initial applications were for conditions related to hyperprolactinemia, and it later found utility in treating Parkinson's disease, acromegaly, and type 2 diabetes[3][5][6].

Chemical Synthesis

Bromocriptine is a semi-synthetic derivative of α-ergocryptine, a naturally occurring ergot alkaloid[3][7]. The core of its synthesis is the selective bromination of the indole (B1671886) nucleus of the parent compound.

The most common and historically significant method involves the bromination of α-ergocryptine at the 2-position of its indole ring using N-bromosuccinimide (NBS)[3][8][9]. The final step in producing the clinically used form is the conversion of the 2-bromo-α-ergocryptine base into its methanesulfonate (B1217627) salt, known as bromocriptine mesylate, to improve its stability and solubility[8][10].

Logical Workflow for Bromocriptine Synthesis

Caption: General workflow for the semi-synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-α-ergocryptine

This protocol is adapted from methodologies described in patent literature[9].

-

Dissolution: Dissolve α-ergocryptine in a suitable inert, apolar solvent such as dioxane, acetonitrile, or dichloromethane.

-

Bromination: Add a mild brominating agent, such as N-bromosuccinimide (NBS), N-bromophthalimide, or a bromine-dioxane complex, to the solution. The reaction is typically carried out at a temperature between 10°C and 80°C.

-

Alternative Bromination: An alternative patented method involves using a dimethylsulphoxide-hydrogen bromide mixture with a water content of no more than 0.02% at room temperature[9][11].

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Isolation: Upon completion, the reaction mixture is processed to isolate the crude 2-bromo-α-ergocryptine base. This may involve washing with an aqueous solution to remove by-products and evaporation of the solvent.

-

Purification: The crude product is purified by recrystallization from an ether-type organic solvent, such as diisopropyl ether, or by column chromatography to yield pure 2-bromo-α-ergocryptine[9].

Protocol 2: Preparation of this compound

This protocol is adapted from methodologies described in patent literature[10].

-

Dissolution: Dissolve 6.54 g (0.01 mol) of purified 2-bromo-α-ergocryptine in 100 ml of methanol.

-

Salt Formation: While stirring, add a freshly prepared aqueous solution of methanesulfonic acid (e.g., 1.44 g, 0.015 mol in 10 ml of water) dropwise over 5-10 minutes.

-

Stirring: Continue stirring the mixture for approximately 30 minutes after the addition is complete.

-

Precipitation and Cooling: Cool the solution to approximately 4°C and allow it to stand for 2 hours to facilitate the precipitation of the salt.

-

Filtration: Filter the resulting solid precipitate.

-

Recrystallization and Drying: Recrystallize the solid from 75 ml of 95% ethanol. Filter the purified crystals and dry under vacuum to obtain pure this compound.

Mechanism of Action and Signaling Pathways

Bromocriptine's therapeutic effects are primarily mediated through its potent agonist activity at dopamine (B1211576) D2 receptors[6][12][13]. It also interacts with other receptor subtypes, which contributes to its broad pharmacological profile. It acts as a partial antagonist at D1 receptors and exhibits varying degrees of agonist or antagonist activity at several serotonin (B10506) (5-HT) receptors[6][12][14].

Dopamine D2 Receptor Signaling Pathway (Prolactin Inhibition)

In the anterior pituitary gland, lactotroph cells are responsible for secreting prolactin. Dopamine, acting as the primary prolactin-inhibiting factor, tonically suppresses this secretion. Bromocriptine mimics this action by binding to D2 receptors on these cells[6][12].

The D2 receptor is a G-protein coupled receptor (GPCR) linked to an inhibitory G-protein (Gi)[12][14]. Activation of this pathway leads to:

-

Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP)[12].

-

Modulation of Ion Channels: It inhibits calcium influx through voltage-gated calcium channels and blocks the IP3-dependent release of calcium from intracellular stores[12].

-

Inhibition of MAPK/ERK Pathway: Receptor activation also blocks the phosphorylation and activation of the MAPK/ERK signaling cascade[12].

The net effect of these intracellular events is the potent inhibition of both the synthesis and the exocytosis (release) of prolactin[6].

Caption: D2 receptor signaling pathway for prolactin inhibition by bromocriptine.

Other Therapeutic Actions:

-

Parkinson's Disease: Bromocriptine directly stimulates postsynaptic D2 receptors in the brain's nigrostriatal pathway, compensating for the loss of dopaminergic neurons and improving motor control[12][13][15].

-

Acromegaly: In patients with acromegaly, bromocriptine paradoxically suppresses the secretion of growth hormone (GH) from pituitary tumors[6][12].

-

Type 2 Diabetes: The quick-release formulation of bromocriptine is thought to act on circadian neuronal activities within the hypothalamus, resetting a heightened sympathetic tone and improving glucose and energy metabolism[5][6].

Quantitative Data

Table 1: Receptor Binding Affinity of Bromocriptine

The affinity of a drug for its receptor is a key determinant of its potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | Receptor Family | Reference |

| Dopamine D2 | ~8 | Dopamine | |

| Dopamine D3 | ~5 | Dopamine | |

| Dopamine D1 | ~440 | Dopamine | |

| Dopamine D4 | ~290 | Dopamine | |

| Dopamine D5 | ~450 | Dopamine | |

| 5-HT1A | 12.9 | Serotonin | [3] |

| 5-HT1D | 6.8 | Serotonin | [3] |

| 5-HT2A | 10.7 | Serotonin | [3] |

| 5-HT2B | 50.1 | Serotonin | [3] |

| α1A-Adrenergic | 0.42 | Adrenergic | [3] |

| α2A-Adrenergic | 11.0 | Adrenergic | [3] |

Note: Ki values can vary between studies depending on the experimental conditions and tissue preparations used.

Table 2: Clinical Efficacy in Hyperprolactinemia

Bromocriptine has demonstrated high efficacy in normalizing prolactin levels and reducing tumor size in patients with prolactinomas.

| Patient Population | Outcome | Efficacy Rate | Reference |

| Microprolactinomas | Normalization of prolactin levels | 80-90% | [16] |

| Macroprolactinomas | Normalization of prolactin levels | ~70% | [16] |

| Macroprolactinomas | Significant tumor size reduction | >70% | [16] |

| Invasive Prolactinomas | Normalization of prolactin levels (at 6 months) | 69.5% | [17] |

Experimental Protocols

Protocol 3: Competitive Radioligand Binding Assay (General Methodology)

This protocol outlines the general steps for determining the Ki of a compound like bromocriptine for a specific receptor (e.g., Dopamine D2).

-

Tissue/Cell Preparation: Prepare a membrane fraction from a tissue or cell line known to express the receptor of interest (e.g., rat striatum or CHO cells transfected with the human D2 receptor).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing ions and other components necessary for optimal receptor binding.

-

Radioligand: Select a high-affinity radiolabeled ligand (e.g., [³H]-Spiperone or [³H]-Raclopride for D2 receptors) that specifically binds to the target receptor.

-

Competition Curve: Set up a series of assay tubes. Each tube will contain:

-

The prepared receptor membranes.

-

A fixed, low concentration of the radioligand (typically at or below its Kd value).

-

Increasing concentrations of the unlabeled test compound (bromocriptine).

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes.

-

Quantification: Wash the filters to remove non-specifically bound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the competitor (bromocriptine) concentration. Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve. This will yield the IC50 value (the concentration of bromocriptine that inhibits 50% of the specific radioligand binding).

-

Ki Calculation: Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The discovery of bromocriptine marked a significant milestone in medicinal chemistry and neuroendocrinology, transforming a natural ergot alkaloid into a targeted therapeutic agent. Its development from a prolactin inhibitor to a multi-indication drug for Parkinson's disease, acromegaly, and type 2 diabetes showcases the power of semi-synthetic modification. The synthesis, centered on the selective bromination of α-ergocryptine, is a classic example of targeted chemical alteration to enhance therapeutic utility. A thorough understanding of its complex pharmacology, particularly its potent D2 receptor agonism and the resultant intracellular signaling cascades, remains crucial for its current clinical applications and for the development of future generations of dopamine agonists. This guide provides the foundational technical details to support ongoing research and innovation in this field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. ANNIVERSARY REVIEW: 50 years since the discovery of bromocriptine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromocriptine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 6. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. α-Ergocryptine | 511-09-1 [chemicalbook.com]

- 8. [Synthesis and properties of bromocriptine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4697017A - Process for the preparation of 2-bromo-α-ergocryptine - Google Patents [patents.google.com]

- 10. CN112521407A - Preparation of this compound - Google Patents [patents.google.com]

- 11. CA1256103A - PROCESS FOR THE PREPARATION OF 2-BROMO-.alpha.- ERGOCRYPTINE - Google Patents [patents.google.com]

- 12. SMPDB [smpdb.ca]

- 13. museonaturalistico.it [museonaturalistico.it]

- 14. go.drugbank.com [go.drugbank.com]

- 15. Bromocriptine and the clinical spectrum of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The role of bromocriptine therapy and eeta surgery in improving prolactin levels - Universitas Airlangga Official Website [unair.ac.id]

An In-depth Technical Guide to the Pharmacodynamics of Bromocriptine Mesylate in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive examination of the preclinical pharmacodynamics of bromocriptine (B1667881) mesylate, an ergoline (B1233604) derivative with significant therapeutic applications. By dissecting its molecular interactions, signaling pathways, and physiological effects in various animal models, this document aims to serve as a critical resource for professionals engaged in neuroscience, endocrinology, and drug development.

Core Mechanism of Action and Receptor Binding Profile

Bromocriptine's primary pharmacodynamic effect is mediated through its potent agonist activity at the dopamine (B1211576) D2 receptor.[1][2][3] It also exhibits a complex interaction profile with other receptor subtypes, which contributes to its broad therapeutic and side-effect profile. It acts as a partial antagonist at D1 receptors and interacts with various serotonin (B10506) and adrenergic receptors.[1][4][5]

Receptor Binding Affinity

The affinity of bromocriptine for dopaminergic and other receptors has been quantified in various preclinical settings, typically using radioligand binding assays in tissue homogenates (e.g., rat striatum) or cell lines expressing recombinant human receptors.[6][7][8] The dissociation constant (Ki) is a measure of binding affinity, where a lower Ki value indicates a higher affinity.

Table 1: Receptor Binding Affinities (Ki) of Bromocriptine

| Receptor Subtype | Preclinical Model/Tissue Source | Ki (nM) |

| Dopamine D2 | Rat Striatum / CHO Cells | ~2.5 - 8.05 |

| Dopamine D3 | Human Recombinant (CHO Cells) | ~5.0 |

| Dopamine D1 | Rat Striatum | >440 (Low Affinity) |

| Serotonin 5-HT1A | Not Specified | High Affinity |

| Serotonin 5-HT2A | Not Specified | Moderate Affinity |

| Serotonin 5-HT2B | Not Specified | Partial Agonist Activity |

| α1-Adrenergic | Not Specified | Moderate Affinity |

| α2-Adrenergic | Not Specified | Antagonist Activity |

(Data synthesized from multiple sources indicating ranges and relative affinities.[4][5][9][10][11])

D2 Receptor Signaling Pathway

Upon binding to the D2 receptor, a G protein-coupled receptor (GPCR), bromocriptine stabilizes the receptor in an active conformation. This leads to the activation of the associated inhibitory G protein (Gi/o). The activated Gi protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[12] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately altering cellular function, such as inhibiting hormone secretion or modulating neuronal excitability.[12]

References

- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bromocriptine Mesylate? [synapse.patsnap.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Bromocriptine - Wikipedia [en.wikipedia.org]

- 6. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | CAS:22260-51-1 | Selective D2-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. researchgate.net [researchgate.net]

- 12. SMPDB [smpdb.ca]

Beyond the Dopamine Receptor: An In-depth Technical Guide to the Molecular Targets of Bromocriptine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocriptine (B1667881) mesylate, a semi-synthetic ergot alkaloid, is a well-established dopamine (B1211576) D2 receptor agonist with broad clinical applications in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[1][2] However, its pharmacological profile extends significantly beyond its dopaminergic activity. A growing body of evidence reveals that bromocriptine interacts with a diverse array of molecular targets, including other neurotransmitter receptors, enzymes, and transporters. These off-target interactions contribute to its complex therapeutic effects and side-effect profile. This technical guide provides a comprehensive overview of the molecular targets of bromocriptine mesylate beyond dopamine receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Quantitative Data: Receptor Binding Affinities and Functional Potencies

The interaction of bromocriptine with various non-dopaminergic receptors has been characterized through radioligand binding assays, which determine the affinity of the drug for a specific receptor, expressed as the inhibition constant (Ki). Functional assays provide measures of the drug's potency, such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize the available quantitative data for bromocriptine's interaction with serotonin (B10506) and adrenergic receptors, as well as its effects on other molecular targets.

Table 1: Binding Affinities (Ki) of Bromocriptine for Serotonin (5-HT) Receptors

| Receptor Subtype | Ki (nM) | Species | Reference |

| 5-HT1A | 13 | Human | [3] |

| 5-HT1B | 33 | Human | [3] |

| 5-HT1D | 4.5 | Human | [3] |

| 5-HT2A | 12 | Human | [3] |

| 5-HT2B | 23 (partial agonist) | Porcine | [4] |

| 5-HT2C | 46 | Human | [3] |

| 5-HT7 | Inactivates | Human | [3] |

Table 2: Binding Affinities (Ki) and Functional Activity of Bromocriptine at Adrenergic Receptors

| Receptor Subtype | Ki (nM) | Activity | Species | Reference |

| α1A | 110 | Antagonist | Human | [3] |

| α1B | 180 | Antagonist | Human | [3] |

| α1D | 130 | Antagonist | Human | [3] |

| α2A | 6.8 | Antagonist | Human | [3] |

| α2B | 110 | Antagonist | Human | [3] |

| α2C | 7.6 | Antagonist | Human | [3] |

Table 3: Functional Potency (IC50/EC50) of Bromocriptine at Various Molecular Targets

| Target | Potency | Effect | System | Reference |

| P-glycoprotein (P-gp) ATPase | IC50: ~300 nM (basal) | Inhibition | Hamster lung fibroblasts | [5] |

| Ki: ~200 nM (verapamil-stimulated) | Competitive Inhibition | Hamster lung fibroblasts | [5] | |

| Ki: ~70-100 nM (progesterone-stimulated) | Non-competitive Inhibition | Hamster lung fibroblasts | [5] | |

| Vesicular Glutamate (B1630785) Transporter | IC50: 22 µM | Competitive Inhibition | Rat synaptic vesicles | [6] |

| Glucose-Stimulated Insulin Secretion (GSIS) | IC50: 15.8 nM | Inhibition | Mouse pancreatic islets | [7] |

| NAD(P)H Quinone Oxidoreductase 1 (NQO1) | - | Upregulation of expression and activity | PC12 cells | [8] |

Key Non-Dopaminergic Molecular Targets and Signaling Pathways

Serotonin (5-HT) Receptors

Bromocriptine exhibits a complex pharmacological profile at serotonin receptors, acting as an agonist at some subtypes and a partial agonist or antagonist at others.[3][4] These interactions are thought to contribute to both its therapeutic effects and some of its side effects. For instance, its activity at 5-HT2B receptors has been linked to the risk of cardiac valvulopathy, a concern with some ergot-derived drugs.[4] The diverse affinities for various 5-HT receptors underscore the need for careful consideration of its serotonergic effects in clinical use.[9]

Adrenergic Receptors

Bromocriptine acts as an antagonist at several α-adrenergic receptor subtypes.[3] This antagonism, particularly at α2-adrenergic receptors, may contribute to its cardiovascular side effects, such as orthostatic hypotension. Studies in the chicken pineal gland have also suggested that bromocriptine can stimulate α2-adrenergic receptors, indicating potential species-specific or tissue-specific effects.[7]

Enzyme Modulation: The PI3K/Akt/Nrf2 Pathway and NQO1 Activation

A significant non-dopaminergic mechanism of action for bromocriptine involves the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This activation leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[8] One of the key downstream targets of Nrf2 is NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme that plays a crucial role in detoxifying quinones and protecting against oxidative stress.[8] This pathway is believed to be independent of dopamine receptor activation and contributes to the neuroprotective effects of bromocriptine.[8]

Figure 1: Bromocriptine-induced activation of the PI3K/Akt/Nrf2 signaling pathway leading to NQO1 expression.

Transporter Interactions: P-glycoprotein and Glutamate Transporters

Bromocriptine has been shown to interact with efflux transporters, such as P-glycoprotein (P-gp, ABCB1), which is a key component of the blood-brain barrier.[5] It acts as a substrate for P-gp, which may limit its central nervous system penetration.[3] Furthermore, bromocriptine can inhibit the ATPase activity of P-gp, suggesting a potential for drug-drug interactions with other P-gp substrates.[5]

Additionally, bromocriptine has been found to inhibit the reverse transport of glutamate via the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[10] Under ischemic conditions, the reversal of glutamate transporters can lead to an excitotoxic accumulation of extracellular glutamate. By inhibiting this reversal, bromocriptine may exert neuroprotective effects in conditions of cerebral ischemia.[10] This action appears to be independent of its dopamine D2 receptor agonism.[10]

Figure 2: Schematic of Bromocriptine's interaction with P-glycoprotein and the Glutamate Transporter 1.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This protocol describes a general method for determining the binding affinity of bromocriptine for a specific receptor using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand specific for the receptor of interest (e.g., [3H]-prazosin for α1-adrenergic receptors).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the specific radioligand.

-

Increasing concentrations of bromocriptine (the competitor).

-

Membrane preparation.

-

For determination of non-specific binding, a high concentration of a known non-labeled ligand for the target receptor is added instead of bromocriptine.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the bromocriptine concentration.

-

Determine the IC50 value (the concentration of bromocriptine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3: Workflow for a competitive radioligand binding assay.

NQO1 Enzyme Activity Assay

This protocol outlines a colorimetric method to measure the activity of NQO1 in cell lysates following treatment with bromocriptine.

Materials:

-

Cell culture (e.g., PC12 cells).

-

This compound.

-

Cell lysis buffer.

-

Protein assay reagent (e.g., BCA kit).

-

NQO1 assay buffer.

-

Menadione (NQO1 substrate).

-

NADH (cofactor).

-

A tetrazolium salt (e.g., WST-1) that is reduced to a colored formazan (B1609692) product.

-

Dicoumarol (NQO1 inhibitor).

-

96-well microplate reader.

Procedure:

-

Cell Treatment: Culture cells and treat with various concentrations of bromocriptine for a specified period (e.g., 24 hours).

-

Cell Lysis: Harvest the cells, wash with PBS, and lyse them in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

-

Assay Reaction:

-

In a 96-well plate, add a standardized amount of protein from each cell lysate.

-

To parallel wells, add the NQO1 inhibitor dicoumarol to determine the NQO1-specific activity.

-

Prepare a reaction mixture containing the assay buffer, menadione, NADH, and the tetrazolium salt.

-

Add the reaction mixture to all wells to start the reaction.

-

-

Measurement: Immediately measure the absorbance at the appropriate wavelength for the formazan product in a kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis:

-

Calculate the rate of change in absorbance (slope) for each sample.

-

Subtract the slope of the dicoumarol-treated sample from the untreated sample to obtain the NQO1-specific activity.

-

Normalize the activity to the amount of protein in the lysate.

-

P-glycoprotein (P-gp) ATPase Activity Assay

This protocol describes a method to assess the effect of bromocriptine on the ATPase activity of P-gp.

Materials:

-

Membrane vesicles from cells overexpressing P-gp.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA, pH 7.4).

-

ATP.

-

Reagents for detecting inorganic phosphate (B84403) (Pi), such as a malachite green-based reagent.

-

96-well microplate reader.

Procedure:

-

Assay Setup: In a 96-well plate, add the P-gp containing membrane vesicles and bromocriptine at various concentrations.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Reaction Initiation: Add ATP to each well to initiate the ATPase reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).

-

Reaction Termination and Color Development: Stop the reaction and measure the amount of inorganic phosphate (Pi) released by adding a colorimetric reagent (e.g., malachite green).

-

Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis:

-

Generate a standard curve using known concentrations of Pi.

-

Calculate the amount of Pi released in each well.

-

Determine the effect of bromocriptine on the basal and, if applicable, substrate-stimulated P-gp ATPase activity.

-

Glutamate Transporter Reversal Assay

This protocol provides a method to study the effect of bromocriptine on the reversal of glutamate transport.

Materials:

-

Cells expressing GLT-1 (e.g., primary astrocytes or transfected cell lines).

-

[3H]-D-aspartate (a non-metabolizable substrate for glutamate transporters).

-

This compound.

-

Buffer for uptake and release experiments.

-

A stimulus to induce transporter reversal (e.g., high extracellular K+ concentration or a chemical anoxia-inducing agent like sodium azide).

-

Scintillation counter.

Procedure:

-

Cell Loading: Incubate the cells with [3H]-D-aspartate to allow for its uptake.

-

Washing: Wash the cells thoroughly with buffer to remove extracellular radiolabel.

-

Induction of Reversal:

-

Add buffer containing the reversal-inducing stimulus in the presence or absence of various concentrations of bromocriptine.

-

Collect the extracellular buffer at different time points.

-

-

Measurement of Release: Measure the amount of [3H]-D-aspartate released into the extracellular buffer using a scintillation counter.

-

Data Analysis:

-

Calculate the fractional release of [3H]-D-aspartate at each time point.

-

Compare the release in the presence and absence of bromocriptine to determine its inhibitory effect on glutamate transporter reversal.

-

Conclusion

The pharmacological actions of this compound are far more intricate than its well-characterized effects on dopamine D2 receptors. Its interactions with a range of serotonin and adrenergic receptors, its ability to modulate key enzymes involved in cellular defense through the PI3K/Akt/Nrf2 pathway, and its influence on important transporters like P-glycoprotein and GLT-1 all contribute to its overall therapeutic and side-effect profile. A comprehensive understanding of these non-dopaminergic targets is crucial for the rational design of new drugs with improved efficacy and safety, as well as for optimizing the clinical use of bromocriptine. The data and methodologies presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the complex pharmacology of this important therapeutic agent.

References

- 1. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bromocriptine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Agonism at 5-HT2B receptors is not a class effect of the ergolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Alpha-2 adrenergic activity of bromocriptine and quinpirole in chicken pineal gland. Effects on melatonin synthesis and [3H]rauwolscine binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Bromocriptine, an ergot alkaloid, inhibits excitatory amino acid release mediated by glutamate transporter reversal - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Bromocriptine Mesylate's Effect on Prolactin Secretion Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which bromocriptine (B1667881) mesylate modulates prolactin secretion. It delves into the specific signaling pathways, presents quantitative data on its efficacy, and outlines typical experimental protocols for its study.

Introduction

Bromocriptine mesylate is a semisynthetic ergot alkaloid derivative that potently inhibits the secretion of prolactin from the anterior pituitary gland.[1] It is a dopamine (B1211576) receptor agonist with a primary affinity for the D2 subtype.[2][3] Physiologically, dopamine acts as the primary prolactin-inhibitory factor (PIF).[4] By mimicking the action of endogenous dopamine on pituitary lactotrophs, bromocriptine is a cornerstone in the management of hyperprolactinemia and prolactin-secreting pituitary adenomas (prolactinomas).[4][5][6] This guide will explore the intricate cellular and molecular pathways underlying its therapeutic effect.

Mechanism of Action: D2 Receptor-Mediated Signaling

The primary mechanism of action of bromocriptine is the stimulation of D2 dopamine receptors located on the surface of lactotroph cells in the anterior pituitary.[5][6][7] The D2 receptor is a G-protein coupled receptor (GPCR) that is linked to an inhibitory G-protein (Gi).[5] Activation of the D2 receptor by bromocriptine initiates a cascade of intracellular events that culminate in the inhibition of prolactin synthesis and release.[4][8]

The key signaling pathways affected by bromocriptine's agonism at the D2 receptor are:

-

Inhibition of the Adenylyl Cyclase Pathway: Binding of bromocriptine to the D2 receptor leads to the activation of the associated Gi protein. This inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), a key downstream effector that is involved in the regulation of prolactin gene transcription and exocytosis.

-

Modulation of Calcium Channels: D2 receptor activation has been shown to inhibit calcium influx through voltage-gated calcium channels.[5] A decrease in intracellular calcium concentration is a critical factor in preventing the exocytosis of prolactin-containing secretory granules.[5]

-

Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: Bromocriptine has been demonstrated to block the phosphorylation of p42/p44 MAPK (also known as ERK1/2).[5] The MAPK/ERK pathway is involved in cell proliferation and hormone synthesis, and its inhibition contributes to the anti-proliferative and secretion-inhibiting effects of bromocriptine on lactotrophs.[5] Studies have also implicated the p38 MAPK pathway in the cellular response to bromocriptine, particularly in the context of drug resistance in prolactinomas.[9][10]

-

Inhibition of Prolactin Gene Expression: The cumulative effect of these signaling cascades is a potent suppression of prolactin gene transcription and a reduction in prolactin synthesis.[5][6] This leads to a decrease in the overall production of prolactin by the lactotroph cells.

The following diagram illustrates the primary signaling pathway initiated by bromocriptine.

Quantitative Data

The efficacy of this compound can be quantified through various parameters, including its binding affinity for dopamine receptors and its potency in inhibiting prolactin secretion.

| Parameter | Receptor/Cell Line | Value | Reference |

| Binding Affinity (Ki) | |||

| Human D2 Receptor | ~8 nM | ||

| Human D3 Receptor | ~5 nM | ||

| Human D4 Receptor | ~290 nM | ||

| Human D1 Receptor | ~440 nM | ||

| Human D5 Receptor | ~450 nM | ||

| D2 Receptor (HEK-293 cells) | 43.2 nM | [11] | |

| Potency (EC50/IC50) | |||

| EC50 (Prolactin Inhibition, oral admin. in rats) | Rat Pituitary | 0.56 nM | [12] |

| EC50 (Prolactin Inhibition, IV admin. in rats) | Rat Pituitary | 3.68 nM | [12] |

| ED50 (Prolactin Production Inhibition) | GH3 Cells | 4 x 10⁻⁶ mol/L | [13] |

| ED50 (Growth Hormone Production Inhibition) | GH3 Cells | 7 x 10⁻⁶ mol/L | [13] |

| IC50 (Neuronal Nitric Oxide Synthase Inhibition) | Purified nNOS | 10 ± 2 µM | [14] |

Note: Ki (inhibition constant) represents the concentration of a drug that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. EC50/IC50 (half-maximal effective/inhibitory concentration) represents the concentration of a drug that gives half of its maximal effect/inhibition.

Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of bromocriptine on prolactin-secreting cells.

4.1. Cell Culture of Pituitary Adenoma Cells (e.g., GH3 or MMQ cells)

-

Cell Lines: GH3 (dopamine-resistant) and MMQ (dopamine-sensitive) rat pituitary adenoma cell lines are commonly used.[10][15]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.

4.2. Prolactin Secretion Assay (ELISA)

-

Cell Plating: Plate pituitary cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 2, 24, 48 hours).[16]

-

Sample Collection: Collect the supernatant (culture medium) from each well.

-

Quantification: Measure the concentration of prolactin in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4.3. Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: After treatment with bromocriptine, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ERK, total ERK, β-actin) overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram provides a workflow for a typical in-vitro experiment to assess bromocriptine's effect.

Morphological and Cellular Effects

In addition to inhibiting prolactin secretion, bromocriptine induces significant morphological changes in lactotroph adenoma cells. In-vitro studies have shown that treatment with bromocriptine leads to:

-

Reduced Cell Size: A noticeable reduction in the size of adenoma cells is observed, which is attributed to a decrease in the volume of cytoplasm and organelles like the endoplasmic reticulum and Golgi apparatus.[17]

-

Decreased Hormone Synthesis Machinery: The cytoplasmic volume densities of the rough endoplasmic reticulum and Golgi apparatus, which are essential for protein synthesis and packaging, are significantly reduced following bromocriptine treatment.[16][17]

-

Increased Lysosomal Activity: There is an increase in the volume density of lysosomes, suggesting an enhanced degradation of stored prolactin and other cellular components.[16][17]

-

Inhibition of Exocytosis: An initial effect of bromocriptine is the accumulation of secretory granules within the cytoplasm, indicating an inhibition of hormone release.[16]

These cellular changes collectively contribute to the observed reduction in tumor size in patients with prolactinomas treated with bromocriptine.[18][19]

The logical relationship between bromocriptine administration and its clinical effects is summarized in the diagram below.

Conclusion

This compound exerts its potent inhibitory effect on prolactin secretion through a multi-faceted mechanism centered on its agonistic activity at the dopamine D2 receptor. By activating inhibitory G-proteins, it suppresses the adenylyl cyclase and calcium signaling pathways while modulating the MAPK cascade. These actions lead to a profound reduction in prolactin synthesis and release, as well as an anti-proliferative effect on lactotroph cells, providing a strong rationale for its use in the treatment of hyperprolactinemia and prolactinomas. Further research into the nuances of these pathways, particularly in the context of drug resistance, will continue to refine our understanding and optimize the therapeutic application of this important compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. pharmacyfreak.com [pharmacyfreak.com]

- 5. SMPDB [smpdb.ca]

- 6. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Articles [globalrx.com]

- 8. How does bromocriptine work in prolactinoma – My Endo Consult [myendoconsult.com]

- 9. The role of MAPK11/12/13/14 (p38 MAPK) protein in dopamine agonist-resistant prolactinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of MAPK11/12/13/14 (p38 MAPK) protein in dopamine agonist-resistant prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual pancreatic adrenergic and dopaminergic signaling as a therapeutic target of bromocriptine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolite involvement in bromocriptine-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of bromocriptine on hormone production and cell growth in cultured rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | CAS:22260-51-1 | Selective D2-like agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 15. researchgate.net [researchgate.net]

- 16. Short-term morphologic and functional effects of bromocriptine on pituitary prolactin cell adenomas in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Clinical and pathological effects of bromocriptine on prolactin-secreting and other pituitary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. SEER*Rx Interactive Antineoplastic Drugs Database [seer.cancer.gov]

Structural Analysis of Bromocriptine Mesylate and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the structural analysis of bromocriptine (B1667881) mesylate, a semisynthetic ergot alkaloid derivative and potent dopamine (B1211576) D2 receptor agonist. The document details the primary analytical techniques employed for its structural elucidation, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). It presents key quantitative data in structured tables, outlines detailed experimental protocols, and uses visualizations to illustrate signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and analysis of bromocriptine and its analogs.

Introduction

Bromocriptine mesylate is a crucial therapeutic agent used in the management of disorders associated with hyperprolactinemia, Parkinson's disease, and acromegaly.[1][2] As a derivative of the natural ergot alkaloid ergocryptine, its complex chemical structure necessitates rigorous analytical characterization to ensure its identity, purity, and quality.[3] The therapeutic efficacy and safety profile of bromocriptine and its analogs are intrinsically linked to their precise three-dimensional structure and stereochemistry.

This guide delves into the core analytical methodologies used to define the structure of this compound. By understanding these techniques and the data they generate, researchers can effectively characterize novel analogs, ensure batch-to-batch consistency, and meet regulatory requirements.

Chemical Structure of this compound

Bromocriptine is a complex peptide alkaloid featuring a tetracyclic ergoline (B1233604) ring system. The mesylate salt form enhances its solubility. The structure consists of a heterocyclic nucleus with a bromine atom and a peptide side chain.[3]

-

Molecular Formula: C₃₃H₄₄BrN₅O₈S[4]

-

Molar Mass: 750.7 g/mol [4]

-

IUPAC Name: (6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid[1]

Core Structural Analysis Techniques

The definitive structural characterization of this compound and its analogs relies on a combination of powerful analytical techniques.

X-ray Crystallography

X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Powder X-ray Diffraction (PXRD) is particularly useful for routine identification and quality control of bulk drug substances. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline form.

Data Presentation: Powder X-ray Diffraction Data for this compound

The PXRD pattern of this compound exhibits characteristic peaks at specific 2θ angles.

| Characteristic Peak (2θ) |

| 4.9619° |

| 9.7533° |

| 11.6215° |

| 15.1725° |

| 18.2126° |

| 24.7165° |

Data sourced from patent CN105646547A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the molecular skeleton and stereochemistry. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are essential for unambiguously assigning all signals in complex molecules like ergot alkaloids.[5]

Data Presentation: Key NMR Spectral Data for Ergot Alkaloids

While a complete, assigned dataset for bromocriptine is spread across specialized literature, analysis of related ergot alkaloids provides expected chemical shift regions.[6][7]

| Nucleus | Functional Group / Region | Expected Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons (Indole Ring) | 6.5 - 8.0 |

| ¹H | Olefinic Protons | ~6.8 |

| ¹H | Aliphatic Protons (Ergoline & Peptide) | 1.0 - 4.5 |

| ¹H | N-CH₃ | ~2.5 |

| ¹³C | Carbonyls (Amide) | 170 - 175 |

| ¹³C | Aromatic/Olefinic Carbons | 100 - 140 |

| ¹³C | Aliphatic Carbons | 20 - 70 |

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of the compound, confirming its elemental composition. Furthermore, tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns.[6]

Data Presentation: High-Resolution Mass Spectrometry Data for Bromocriptine

| Parameter | Value | Ionization Mode |

| Precursor m/z | 654.2266 | Positive (ESI) |

| Adduct | [M+H]⁺ | Positive (ESI) |

| Key Fragment Ions (m/z) | Relative Intensity | |

| 654.22797 | 999 | |

| 636.21851 | 406 | |

| 346.05609 | 392 | |

| 207.06686 | 299 |

Data sourced from PubChem CID 31101.[1]

Experimental Protocols

Detailed and standardized protocols are critical for obtaining reliable and reproducible results.

Protocol for Powder X-ray Diffraction (PXRD)

-

Sample Preparation: Gently grind the this compound sample into a fine, uniform powder (<10 µm particle size) using an agate mortar and pestle to minimize preferred orientation.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane. A low-background holder (e.g., zero-background silicon) is recommended for small sample quantities.

-

Instrument Setup:

-

X-ray Source: Cu Kα (λ = 1.5406 Å)

-

Generator Settings: 40 kV and 40 mA.

-

Scan Type: Continuous scan.

-

Scan Range (2θ): 3° to 40°.

-

Step Size: 0.02°.

-

Scan Speed: 1°/min.

-

-

Data Acquisition: Initiate the scan and collect the diffraction pattern.

-

Data Analysis: Process the raw data to identify the 2θ positions and intensities of the diffraction peaks. Compare the experimental pattern against a reference database or a known standard for phase identification.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup (e.g., 400 MHz Spectrometer):

-

Tune and match the probe for the appropriate nuclei (¹H, ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity.

-

Calibrate the 90° pulse width.

-

-

Data Acquisition:

-

¹H NMR: Acquire a 1D proton spectrum with a spectral width of approximately 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum with a spectral width of approximately 220 ppm. This will require a longer acquisition time.

-

2D NMR (if required): Perform COSY, HSQC, and HMBC experiments to establish connectivity and assign complex signals.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.[5][7]

Protocol for LC-MS/MS Analysis

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to approximately 1 µg/mL with the mobile phase.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan (m/z 100-800) to detect the parent ion, followed by a data-dependent MS/MS scan of the most intense ions.

-

Collision Energy: Apply a collision energy ramp (e.g., 20-40 eV) to induce fragmentation.

-

-

Data Analysis: Identify the [M+H]⁺ parent ion in the full scan spectrum. Analyze the MS/MS spectrum to identify characteristic fragment ions, which can be used to confirm the identity of the compound by matching against a spectral library or through de novo interpretation.[1]

Mechanism of Action and Signaling Pathway

Bromocriptine's therapeutic effects are primarily mediated through its action as a potent agonist at dopamine D2 receptors.[2] D2 receptors are G protein-coupled receptors (GPCRs) that signal through the inhibitory G protein, Gαi.

Signaling Pathway Description:

-

Binding: Bromocriptine binds to the dopamine D2 receptor on the cell surface.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein (Gαi/βγ). The Gαi subunit exchanges GDP for GTP.

-

Downstream Inhibition: The activated Gαi-GTP subunit dissociates and inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Reduced PKA Activity: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of downstream targets, leading to the cellular response (e.g., inhibition of prolactin release from pituitary cells).

Experimental and Logical Workflows

A systematic workflow is essential for the comprehensive structural characterization of a novel bromocriptine analog.

Structural Analogs of Bromocriptine

The ergot alkaloid scaffold has been modified to produce other dopamine agonists with different pharmacological profiles. A notable analog is Cabergoline .

-

Structural Differences: Cabergoline possesses a longer alkyl chain at the N6 position compared to the methyl group in bromocriptine. This modification contributes to its significantly longer elimination half-life.

-

Functional Differences: Cabergoline generally shows higher efficacy and a better side-effect profile than bromocriptine in treating hyperprolactinemia.[8][9][10] It is often better tolerated, with a lower incidence of gastrointestinal side effects.[11] These differences highlight how subtle changes to the core structure can have significant impacts on the pharmacokinetic and pharmacodynamic properties of the drug.

Conclusion

The structural analysis of this compound and its analogs is a multi-faceted process that requires the synergistic use of advanced analytical techniques. X-ray crystallography, NMR spectroscopy, and mass spectrometry each provide critical and complementary pieces of information that, when combined, allow for the unambiguous determination of the molecule's identity, purity, and three-dimensional structure. The detailed protocols and workflows presented in this guide provide a framework for the robust characterization of these complex and therapeutically important molecules, supporting drug discovery, development, and quality control efforts.

References

- 1. Bromocriptine | C32H40BrN5O5 | CID 31101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Bromocriptine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Crystallographic and NMR Investigation of Ergometrine and Methylergometrine, Two Alkaloids from Claviceps Purpurea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid identification of ergot derivatives by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medwave.cl [medwave.cl]

- 9. researchgate.net [researchgate.net]

- 10. Cabergoline versus bromocriptine in the treatment of hyperprolactinemia: a systematic review of randomized controlled trials and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

The Role of Bromocriptine Mesylate in Neuroendocrine Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromocriptine (B1667881) mesylate, a semi-synthetic ergot alkaloid derivative, has been a cornerstone in neuroendocrine research and clinical practice for decades. Its primary mechanism of action as a potent dopamine (B1211576) D2 receptor agonist has made it an invaluable tool for investigating the dopaminergic regulation of pituitary hormone secretion and a therapeutic agent for a range of neuroendocrine disorders.[1][2][3] This technical guide provides an in-depth overview of bromocriptine mesylate's core functions, its application in experimental research, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Mechanism of Action

This compound exerts its effects primarily by binding to and activating dopamine D2 receptors.[1][2] In the neuroendocrine system, these receptors are densely expressed on lactotrophs in the anterior pituitary gland.[4][5] Dopamine, acting through these receptors, is the principal physiological inhibitor of prolactin secretion.[2] By mimicking the action of dopamine, bromocriptine potently suppresses the synthesis and release of prolactin.[5][6] This action forms the basis of its therapeutic efficacy in hyperprolactinemia and prolactin-secreting pituitary adenomas (prolactinomas).[3][7]

Beyond its effects on prolactin, bromocriptine also has a notable impact on growth hormone (GH) secretion in some pathological conditions. In patients with acromegaly, a disorder characterized by excessive GH production, bromocriptine can paradoxically lower GH levels.[8][9] The precise mechanism for this is not fully elucidated but is thought to involve the activation of D2 receptors on somatotrophs, the GH-producing cells in the pituitary.[4]

Applications in Neuroendocrine Research and Therapeutics

The primary clinical applications of this compound in the neuroendocrine field are the treatment of:

-

Hyperprolactinemia: A condition of elevated prolactin levels in the blood, which can cause galactorrhea, amenorrhea, and infertility.[2][7]

-

Prolactinomas: Benign tumors of the pituitary gland that secrete excessive amounts of prolactin. Bromocriptine not only reduces prolactin secretion but can also lead to a significant reduction in tumor size.[10][11][12]

-

Acromegaly: As an adjunctive therapy to surgery and/or radiation, bromocriptine can help to lower GH levels.[7][9]

-

Parkinson's Disease: Due to its dopaminergic activity in the nigrostriatal pathway, bromocriptine is also used in the management of Parkinson's disease.[1][9]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative effects of this compound in clinical and in vitro settings.

Table 1: Clinical Efficacy of Bromocriptine in Hyperprolactinemia

| Study Population | Bromocriptine Dosage | Duration of Treatment | Outcome Measure | Result |

| 187 patients with amenorrhea/galactorrhea | 5 to 7.5 mg/day | Up to 24 weeks | Reinitiation of menses | 80% of patients |

| 187 patients with amenorrhea/galactorrhea | 5 to 7.5 mg/day | Up to 24 weeks | Significant reduction (≥75%) in galactorrhea | 76% of patients |

| 187 patients with amenorrhea/galactorrhea | 5 to 7.5 mg/day | Up to 24 weeks | Complete suppression of galactorrhea | 58% of patients |

| 19 patients with macroprolactinomas | 10-20 mg/day | Mean of 3.4 years | Normalization of plasma prolactin levels | 16 out of 19 patients (84%) |

| 19 patients with macroprolactinomas | 10-20 mg/day | Mean of 3.4 years | Tumor size reduction >75% | 17 out of 19 patients (89%) |

| 6 men with prolactin-secreting macroadenomas | Not specified | 6 months | Marked decrease in serum prolactin | All 6 patients |

| 6 men with prolactin-secreting macroadenomas | Not specified | 6 months | Decrease in adenoma size | 4 out of 6 patients (67%) |

| 21 female patients with hyperprolactinemia | 25, 50, or 100 mg (long-acting injectable) | Single injection, 60-day follow-up | Normalization of serum prolactin levels | 19 out of 21 patients (90%)[13] |

| 51 patients with hyperprolactinemia | Not specified | 2-12 years | Suppression of serum prolactin to normal range | 46 out of 51 patients (90%)[3] |

Table 2: In Vitro Effects of Bromocriptine on Pituitary Adenoma Cells

| Cell Type | Bromocriptine Concentration | Duration of Treatment | Outcome Measure | Result |

| Rat pituitary adenoma cells (GH3) | 5 X 10-5 mol/l | 15 minutes | Reduction in prolactin and growth hormone secretion | ~60% reduction[14] |

| Rat pituitary adenoma cells (GH3) | 5 X 10-5 mol/l | 24 hours | Reduction in prolactin production | ~70% reduction[14] |

| Rat pituitary adenoma cells (GH3) | 5 X 10-5 mol/l | 24 hours | Reduction in growth hormone production | ~50% reduction[14] |

| Human prolactinoma cells | Not specified | 72 hours | Reduction in cell size and cytoplasmic volume | Marked reduction[1] |

| Human growth hormone-producing pituitary adenoma cells | Not specified | 7 and 14 days | Induction of vacuoles and cytocidal effects | Observed at both time points[2] |

Signaling Pathways Modulated by this compound

Bromocriptine's primary effects are mediated through the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Activation of the D2 receptor initiates a cascade of intracellular events.

Caption: Dopamine D2 Receptor Signaling Pathway Activated by Bromocriptine.

Some research also suggests that bromocriptine can exert cytoprotective effects through pathways independent of the D2 receptor, such as the PI3K/Akt/Nrf2 pathway, which is involved in the antioxidant response.

Caption: D2 Receptor-Independent PI3K/Akt/Nrf2 Pathway Activated by Bromocriptine.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are synthesized protocols for key experiments cited in the literature, based on standard laboratory practices.

Protocol 1: In Vitro Treatment of Primary Human Pituitary Adenoma Cells

This protocol outlines the general procedure for establishing a primary culture of human pituitary adenoma cells and treating them with this compound.

1. Cell Isolation and Culture:

-

Obtain fresh pituitary adenoma tissue from surgery in sterile collection medium (e.g., DMEM/F-12 with antibiotics).

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension. This typically involves mincing the tissue followed by incubation with enzymes like collagenase and dispase.

-

Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.

-

Wash the cells with culture medium and determine cell viability using a method like trypan blue exclusion.

-

Seed the cells in culture plates pre-coated with an extracellular matrix component (e.g., Matrigel or collagen) to promote attachment.

-

Culture the cells in a humidified incubator at 37°C and 5% CO2 in a suitable culture medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, growth factors, and antibiotics).[15]

2. Bromocriptine Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in the culture medium.

-

Once the primary cells have adhered and are growing, replace the medium with fresh medium containing different concentrations of bromocriptine or a vehicle control (medium with the same concentration of DMSO without the drug).

-

Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

3. Analysis:

-

Hormone Secretion: Collect the culture supernatant at the end of the treatment period and measure the concentration of prolactin and/or growth hormone using a specific and sensitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Cell Viability and Proliferation: Assess cell viability using assays like the MTT or WST-1 assay.

-

Signaling Pathway Analysis: Lyse the cells to extract proteins and analyze the activation of signaling pathways using Western blotting for key phosphorylated proteins like pCREB and pERK1/2.

Protocol 2: Radioimmunoassay (RIA) for Prolactin in Cell Culture Supernatant

This protocol provides a general outline for a competitive RIA to measure prolactin levels.

1. Reagents and Materials:

-

Prolactin standards of known concentrations.

-

125I-labeled prolactin (tracer).

-

Primary antibody specific to prolactin.

-

Secondary antibody (precipitating antibody) that binds to the primary antibody.

-

Assay buffer.

-

Polyethylene glycol (PEG) solution to aid in precipitation.

-

Gamma counter.

2. Assay Procedure:

-

Set up assay tubes for standards, controls, and unknown samples (culture supernatants).

-

Add a specific volume of assay buffer, standard or sample, and primary prolactin antibody to each tube.

-

Incubate the tubes to allow the antibody to bind to the unlabeled prolactin in the samples and standards.

-

Add the 125I-labeled prolactin tracer to all tubes.

-

Incubate again to allow the tracer to compete with the unlabeled prolactin for binding to the primary antibody.

-

Add the secondary antibody and PEG solution to precipitate the antibody-antigen complexes.

-

Centrifuge the tubes to pellet the precipitate.

-

Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.[16][17]

3. Data Analysis:

-

Generate a standard curve by plotting the percentage of bound tracer against the concentration of the prolactin standards.

-

Determine the prolactin concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.

Protocol 3: Western Blot Analysis of pCREB and pERK1/2